1-Carboxycyclohexaneacetic Acid 1-Carboxycyclohexaneacetic Acid 1-(carboxymethyl)cyclohexane-1-carboxylic acid is a dicarboxylic acid.
Brand Name: Vulcanchem
CAS No.: 67950-95-2
VCID: VC21337441
InChI: InChI=1S/C9H14O4/c10-7(11)6-9(8(12)13)4-2-1-3-5-9/h1-6H2,(H,10,11)(H,12,13)
SMILES: C1CCC(CC1)(CC(=O)O)C(=O)O
Molecular Formula: C9H14O4
Molecular Weight: 186.20 g/mol

1-Carboxycyclohexaneacetic Acid

CAS No.: 67950-95-2

Cat. No.: VC21337441

Molecular Formula: C9H14O4

Molecular Weight: 186.20 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

1-Carboxycyclohexaneacetic Acid - 67950-95-2

CAS No. 67950-95-2
Molecular Formula C9H14O4
Molecular Weight 186.20 g/mol
IUPAC Name 1-(carboxymethyl)cyclohexane-1-carboxylic acid
Standard InChI InChI=1S/C9H14O4/c10-7(11)6-9(8(12)13)4-2-1-3-5-9/h1-6H2,(H,10,11)(H,12,13)
Standard InChI Key SDAXMMUAZRUWNL-UHFFFAOYSA-N
SMILES C1CCC(CC1)(CC(=O)O)C(=O)O
Canonical SMILES C1CCC(CC1)(CC(=O)O)C(=O)O
Appearance Pale Beige to Pale Grey Solid
Melting Point 130-132˚C

Chemical Identity and Nomenclature

1-Carboxycyclohexaneacetic Acid, also systematically named as 1-(Carboxymethyl)cyclohexane-1-carboxylic acid, belongs to the class of organic compounds known as carboxylic acids. This compound features a cyclohexane ring with two carboxylic acid functional groups - one directly attached to the cyclohexane ring and another connected via a methylene bridge . The compound is known by several synonyms in scientific and industrial contexts, which are compiled in the table below:

Nomenclature TypeName
Systematic/IUPAC Name1-(Carboxymethyl)cyclohexane-1-carboxylic acid
Common Names1-Carboxycyclohexaneacetic acid; Cyclohexaneacetic acid, 1-carboxy-
Pharmaceutical DesignationGabapentin related compound E; Gabapentin USP RC E; Gabapentin impurity E
Registry NumbersNSC 90823; NSC 9082
CAS Number67950-95-2

The compound has a well-defined molecular identity with a molecular formula of C9H14O4 and a canonical SMILES notation of C1CCC(CC1)(CC(=O)O)C(=O)O . Its systematic structure and naming clearly indicate the presence of a cyclohexane ring with two carboxylic acid groups positioned in a specific orientation, making it a distinctive chemical entity in organic chemistry databases.

Physical and Chemical Properties

1-Carboxycyclohexaneacetic Acid exhibits specific physical and chemical characteristics that determine its behavior in various chemical environments and applications. Understanding these properties is essential for proper handling, storage, and utilization of this compound in research and industrial settings.

Basic Physical Properties

The compound exists as an off-white to light beige crystalline solid under standard conditions . Its physical state transitions and other fundamental properties are summarized in the following table:

PropertyValue
Molecular Weight186.21 g/mol
Density1.246 g/cm³
Melting Point130-132°C
Boiling Point390.3°C at 760 mmHg
Flash Point204°C
Physical State at 25°CSolid
AppearanceOff-White to Light Beige crystalline solid

Solubility and Solution Properties

The solubility characteristics of 1-Carboxycyclohexaneacetic Acid are particularly relevant for its applications in pharmaceutical research and chemical synthesis. The compound demonstrates limited solubility in common solvents, which affects its processing and analytical procedures :

SolventSolubility
WaterSlightly soluble (approximately 0.16 mg/ml in PBS pH 7.2)
MethanolSlightly soluble
Dimethyl Sulfoxide (DMSO)Slightly soluble
ChloroformSlightly soluble

It is noteworthy that aqueous solutions of 1-Carboxycyclohexaneacetic Acid exhibit limited stability, with recommendations against storing such solutions for periods exceeding one day . This instability in aqueous environments has implications for analytical procedures and formulation development involving this compound.

Chemical Structure and Reactivity

The molecular structure of 1-Carboxycyclohexaneacetic Acid features a cyclohexane ring with two carboxylic acid groups. The presence of these acidic functional groups influences its chemical behavior, particularly in terms of acid-base interactions and potential for derivatization. The compound is characterized by the following structural identifiers :

Structural IdentifierValue
InChIInChI=1S/C9H14O4/c10-7(11)6-9(8(12)13)4-2-1-3-5-9/h1-6H2,(H,10,11)(H,12,13)
InChI KeySDAXMMUAZRUWNL-UHFFFAOYSA-N
Canonical SMILESC1CCC(CC1)(CC(=O)O)C(=O)O

The reactivity of this dicarboxylic acid is primarily determined by its carboxylic acid functional groups, which can participate in various organic reactions including esterification, amidation, and salt formation. These reactive properties make it a useful synthetic intermediate in pharmaceutical development.

Analytical Characterization

The identification and quantification of 1-Carboxycyclohexaneacetic Acid, particularly in pharmaceutical contexts, relies on various analytical techniques. Mass spectrometry has been employed for the characterization of this compound, with specific spectral data available in specialized databases .

Mass Spectrometry

Mass spectrometric analysis of 1-Carboxycyclohexaneacetic Acid has been documented using Q Exactive Plus Orbitrap instrumentation with electrospray ionization (ESI) as the preferred ionization method . The spectral data includes:

Mass Spectrometry ParametersDetails
InstrumentationQ Exactive Plus Orbitrap
Ionization MethodESI
AnalyzerFT
Number of Spectral Trees2
Number of Spectra116
Tandem SpectraMS 1, MS 2

These analytical parameters provide a reference framework for the identification and characterization of 1-Carboxycyclohexaneacetic Acid in complex matrices, particularly in pharmaceutical quality control contexts.

Chromatographic Analysis

High-performance liquid chromatography (HPLC) methods have been developed for the analysis of 1-Carboxycyclohexaneacetic Acid, particularly in the context of its presence as an impurity in gabapentin formulations. A stability-indicating reverse-phase HPLC method with charged aerosol detection (CAD) has been documented for the simultaneous determination of gabapentin and its related impurities, including 1-Carboxycyclohexaneacetic Acid . This analytical approach is valuable for pharmaceutical quality control and stability studies.

Applications and Significance

1-Carboxycyclohexaneacetic Acid has several applications in pharmaceutical research and development, primarily related to its structural relationship with gabapentin and its utility in chemical synthesis.

Pharmaceutical Quality Control

The most significant application of 1-Carboxycyclohexaneacetic Acid is in the quality control of gabapentin pharmaceutical preparations. The compound is recognized as a potential impurity or related substance in commercial gabapentin formulations . Its presence and concentration serve as important quality indicators in the manufacturing and stability assessment of this widely used antiepileptic medication. The development of specific analytical methods for its detection and quantification underscores its importance in pharmaceutical quality assurance.

Chemical Synthesis Applications

Beyond its role as a quality marker, 1-Carboxycyclohexaneacetic Acid has utility as a synthetic precursor in medicinal chemistry. It has been specifically employed in the synthesis of antagonists targeting the serotonin receptor subtype 5-HT2A . This application highlights its value as a building block in the development of pharmacologically active compounds, particularly those targeting neurotransmitter receptors.

The presence of two carboxylic acid groups in its structure makes 1-Carboxycyclohexaneacetic Acid a versatile starting material for various chemical transformations, including selective functionalization reactions that can lead to diverse molecular scaffolds relevant to drug discovery efforts.

Storage ParameterRecommendation
Container ConditionSealed
HumidityDry
TemperatureRoom temperature
Solution StabilityAqueous solutions not recommended for storage beyond one day

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